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Compound of Interest

Compound Name: 2-(3-Phenoxyphenyl)propanenitrile

Cat. No.: B1594602 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic utility of 2-(3-
phenoxyphenyl)propanenitrile, a key intermediate in the preparation of various organic

molecules, most notably the non-steroidal anti-inflammatory drug (NSAID), Fenoprofen. The

following sections detail its primary applications, including its hydrolysis to Fenoprofen,

reduction to its corresponding primary amine, and its potential use as a building block for

heterocyclic synthesis.

Core Applications of 2-(3-
phenoxyphenyl)propanenitrile
2-(3-phenoxyphenyl)propanenitrile is a versatile chemical intermediate primarily utilized for

the synthesis of Fenoprofen.[1] Its reactivity is centered around the nitrile functional group,

which can undergo a variety of transformations.

Synthesis of Fenoprofen via Hydrolysis
The most prominent application of 2-(3-phenoxyphenyl)propanenitrile is its conversion to 2-

(3-phenoxyphenyl)propanoic acid (Fenoprofen) through hydrolysis of the nitrile group.[2] This

transformation can be effectively achieved under either acidic or basic conditions.[2]
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Reaction Scheme:

2-(3-phenoxyphenyl)propanenitrile H+ / H2O or OH- / H2O
Heat

Fenoprofen
(2-(3-phenoxyphenyl)propanoic acid)

Click to download full resolution via product page

Caption: Hydrolysis of 2-(3-phenoxyphenyl)propanenitrile to Fenoprofen.

Experimental Protocols:

a) Alkaline Hydrolysis:

This method involves heating the nitrile with a strong base, such as sodium hydroxide, to yield

the sodium salt of the carboxylic acid, which is then neutralized to afford Fenoprofen.[2]

Parameter Value

Reactants
2-(3-phenoxyphenyl)propanenitrile, Sodium

Hydroxide

Solvent Water, Ethanol (co-solvent)

Temperature Reflux

Reaction Time 4-8 hours

Work-up Acidification with HCl

Typical Yield > 90%

Protocol:

In a round-bottom flask equipped with a reflux condenser, dissolve 2-(3-
phenoxyphenyl)propanenitrile (1.0 eq) in a 2:1 mixture of ethanol and water.

Add sodium hydroxide (2.5 eq) pellets to the solution.
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Heat the reaction mixture to reflux and maintain for 4-8 hours, monitoring the reaction

progress by TLC.

After completion, cool the mixture to room temperature and remove the ethanol under

reduced pressure.

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any

unreacted starting material.

Cool the aqueous layer in an ice bath and acidify to pH 2 with concentrated hydrochloric

acid.

The product, Fenoprofen, will precipitate as a white solid.

Collect the solid by vacuum filtration, wash with cold water, and dry in a vacuum oven.

b) Acidic Hydrolysis:

Heating the nitrile in the presence of a strong acid, such as sulfuric acid or hydrochloric acid,

will also yield the carboxylic acid.[2]

Parameter Value

Reactants 2-(3-phenoxyphenyl)propanenitrile, Sulfuric Acid

Solvent Water, Acetic Acid (co-solvent)

Temperature Reflux

Reaction Time 6-12 hours

Work-up Dilution with water, extraction

Typical Yield 85-95%

Protocol:

In a round-bottom flask fitted with a reflux condenser, add 2-(3-
phenoxyphenyl)propanenitrile (1.0 eq) to a 1:1 mixture of glacial acetic acid and 50%

aqueous sulfuric acid.
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Heat the mixture to reflux and maintain for 6-12 hours.

Monitor the reaction by TLC until the starting material is consumed.

Cool the reaction mixture to room temperature and pour it over crushed ice.

Extract the aqueous mixture with diethyl ether (3 x 50 mL).

Combine the organic extracts and wash with brine, then dry over anhydrous sodium sulfate.

Remove the solvent under reduced pressure to yield Fenoprofen. Further purification can be

achieved by recrystallization.

Reduction to 2-(3-phenoxyphenyl)propan-1-amine
The nitrile group can be reduced to a primary amine, providing a pathway to novel derivatives

for potential pharmaceutical applications. This reduction is typically carried out using strong

reducing agents like lithium aluminum hydride (LAH) or through catalytic hydrogenation.[2][3]

Reaction Scheme:

2-(3-phenoxyphenyl)propanenitrile 1. LiAlH4, THF
2. H2O 2-(3-phenoxyphenyl)propan-1-amine

Click to download full resolution via product page

Caption: Reduction of the nitrile to a primary amine.

Experimental Protocols:

a) Reduction with Lithium Aluminum Hydride (LAH):

LAH is a powerful reducing agent capable of converting nitriles to primary amines in high yield.

[3]
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Parameter Value

Reactants
2-(3-phenoxyphenyl)propanenitrile, Lithium

Aluminum Hydride

Solvent Anhydrous Tetrahydrofuran (THF)

Temperature 0 °C to Reflux

Reaction Time 2-4 hours

Work-up
Fieser work-up (sequential addition of water and

NaOH)

Typical Yield 80-90%

Protocol:

To a stirred suspension of lithium aluminum hydride (1.5 eq) in anhydrous THF under a

nitrogen atmosphere at 0 °C, add a solution of 2-(3-phenoxyphenyl)propanenitrile (1.0 eq)

in anhydrous THF dropwise.

After the addition is complete, allow the reaction to warm to room temperature and then heat

to reflux for 2-4 hours.

Monitor the reaction by TLC.

Cool the reaction mixture to 0 °C and cautiously quench by the sequential dropwise addition

of water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and finally water (3x

mL), where x is the mass of LAH in grams.

Stir the resulting granular precipitate for 30 minutes, then filter it off and wash with THF.

Combine the filtrate and washings, and remove the solvent under reduced pressure to yield

the crude amine. Purification can be performed by distillation or chromatography.

b) Catalytic Hydrogenation:
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This method offers a milder alternative to LAH reduction and avoids the need for a hazardous

work-up.

Parameter Value

Reactants
2-(3-phenoxyphenyl)propanenitrile, Hydrogen

Gas

Catalyst Raney Nickel or Palladium on Carbon (Pd/C)

Solvent Ethanol, Methanol (often with ammonia)

Pressure 50-100 psi

Temperature Room Temperature to 50 °C

Reaction Time 12-24 hours

Typical Yield 70-85%

Protocol:

In a high-pressure hydrogenation vessel, dissolve 2-(3-phenoxyphenyl)propanenitrile (1.0

eq) in ethanol saturated with ammonia.

Add Raney Nickel (5-10% by weight) to the solution.

Seal the vessel and purge with nitrogen, then pressurize with hydrogen gas to 50-100 psi.

Stir the reaction mixture at room temperature or with gentle heating (up to 50 °C) for 12-24

hours.

Monitor the reaction for the uptake of hydrogen.

Once the reaction is complete, carefully vent the hydrogen and purge the vessel with

nitrogen.

Filter the catalyst through a pad of Celite and wash the pad with ethanol.

Remove the solvent from the filtrate under reduced pressure to obtain the crude amine.
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Synthesis of Pyrimidine Derivatives
Nitriles are valuable precursors for the synthesis of nitrogen-containing heterocycles, such as

pyrimidines.[1][4][5] While specific examples using 2-(3-phenoxyphenyl)propanenitrile are

not extensively reported, a general approach involves the condensation of the nitrile with a

suitable partner, such as an amidine or a β-dicarbonyl compound, to construct the pyrimidine

ring.

Illustrative Reaction Scheme:

Reactants

2-(3-phenoxyphenyl)propanenitrile

Base
(e.g., NaOEt)

Ethanol, Reflux

Amidine
(e.g., Acetamidine)

Substituted Pyrimidine

Click to download full resolution via product page

Caption: Plausible synthesis of a pyrimidine derivative.

Representative Protocol (Hypothetical):

This protocol is a general representation of how 2-(3-phenoxyphenyl)propanenitrile might be

used in pyrimidine synthesis based on known methodologies for other nitriles.
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Parameter Value

Reactants
2-(3-phenoxyphenyl)propanenitrile, Acetamidine

hydrochloride, Sodium Ethoxide

Solvent Anhydrous Ethanol

Temperature Reflux

Reaction Time 12-24 hours

Work-up Neutralization, extraction

Expected Product
4-amino-5-(1-(3-phenoxyphenyl)ethyl)-2-

methylpyrimidine

Protocol:

Prepare a solution of sodium ethoxide in anhydrous ethanol by carefully adding sodium

metal (1.1 eq) to anhydrous ethanol under a nitrogen atmosphere.

To this solution, add acetamidine hydrochloride (1.0 eq) and stir for 30 minutes.

Add 2-(3-phenoxyphenyl)propanenitrile (1.0 eq) to the reaction mixture.

Heat the mixture to reflux and maintain for 12-24 hours, monitoring by TLC.

Cool the reaction to room temperature and neutralize with glacial acetic acid.

Remove the solvent under reduced pressure.

Partition the residue between water and ethyl acetate.

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

Remove the solvent and purify the crude product by column chromatography to yield the

desired pyrimidine derivative.

Synthesis of 2-(3-phenoxyphenyl)propanenitrile
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A common route to 2-(3-phenoxyphenyl)propanenitrile involves the alkylation of 3-

phenoxybenzyl cyanide.

Reaction Scheme:

3-Phenoxybenzyl cyanide 1. Base (e.g., NaH)
2. Methyl Iodide 2-(3-phenoxyphenyl)propanenitrile

Click to download full resolution via product page

Caption: Synthesis of the target nitrile via alkylation.

Experimental Protocol:

Parameter Value

Reactants
3-Phenoxybenzyl cyanide, Sodium Hydride,

Methyl Iodide

Solvent Anhydrous Dimethylformamide (DMF)

Temperature 0 °C to Room Temperature

Reaction Time 2-4 hours

Work-up Quenching with water, extraction

Typical Yield 75-85%

Protocol:

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in

anhydrous DMF under a nitrogen atmosphere at 0 °C, add a solution of 3-phenoxybenzyl

cyanide (1.0 eq) in anhydrous DMF dropwise.

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for

an additional 30 minutes.

Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 eq) dropwise.
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Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

Carefully quench the reaction by the slow addition of water.

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

Remove the solvent under reduced pressure and purify the crude product by column

chromatography to yield 2-(3-phenoxyphenyl)propanenitrile.

These protocols provide a foundation for the utilization of 2-(3-phenoxyphenyl)propanenitrile
in a variety of synthetic applications. Researchers are encouraged to optimize these conditions

for their specific needs and to explore the broader potential of this versatile intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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